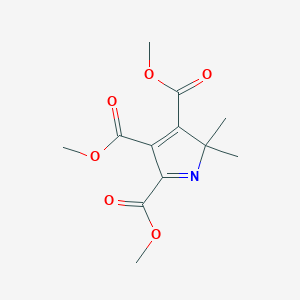
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate is a heterocyclic compound with a pyrrole ring structure. This compound is characterized by the presence of three ester groups attached to the pyrrole ring, making it a tricarboxylate ester. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate can be achieved through various methods. One common approach involves the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions, followed by esterification. The Paal-Knorr pyrrole synthesis is a notable method where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,3,4,5-tetracarboxylate, while reduction can produce pyrrole-2,3,4,5-tetrahydrocarboxylate derivatives.
科学的研究の応用
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways and targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities.
Pyrrole-2,3,4,5-tetracarboxylate: A closely related compound with four carboxylate groups.
Pyrrole-2,3,4,5-tetrahydrocarboxylate: A reduced form of the compound with hydrogenated pyrrole ring.
Uniqueness
Trimethyl 2,2-dimethyl-2H-pyrrole-3,4,5-tricarboxylate is unique due to its specific substitution pattern and the presence of three ester groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
192326-77-5 |
|---|---|
分子式 |
C12H15NO6 |
分子量 |
269.25 g/mol |
IUPAC名 |
trimethyl 5,5-dimethylpyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C12H15NO6/c1-12(2)7(10(15)18-4)6(9(14)17-3)8(13-12)11(16)19-5/h1-5H3 |
InChIキー |
VDMOKVQCMIOUIY-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C(C(=N1)C(=O)OC)C(=O)OC)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


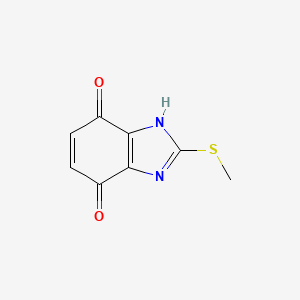

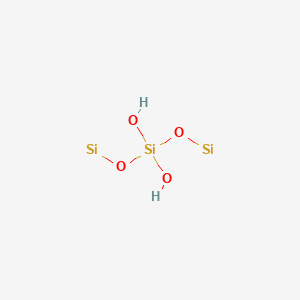
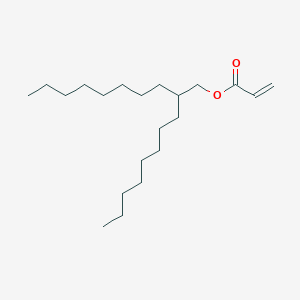
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
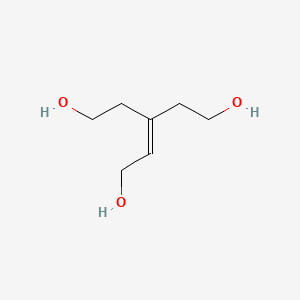
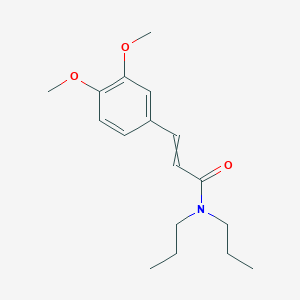
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)
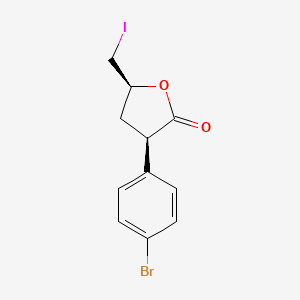

![2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
![Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester](/img/structure/B12574693.png)
![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
